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Compound of Interest

Compound Name: 1-Azido-4-iodobutane

Cat. No.: B3378850

An In-Depth Technical Guide to 1-Azido-4-iodobutane

Abstract

1-Azido-4-iodobutane is a heterobifunctional crosslinking agent of significant interest to
researchers in chemical biology, drug development, and materials science. Its molecular
structure incorporates two distinct reactive moieties: a terminal azide group and a primary iodo
group. This unique arrangement allows for sequential or orthogonal conjugation strategies. The
iodide serves as a versatile leaving group for nucleophilic substitution reactions, enabling
attachment to substrates such as proteins or surfaces. The azide group is a key participant in
bioorthogonal "click chemistry" reactions, most notably the Copper(l)-catalyzed Azide-Alkyne
Cycloaddition (CUAAC), which forms a highly stable triazole linkage. This guide provides a
comprehensive overview of the physicochemical properties, synthesis, spectroscopic data,
reactivity, and applications of 1-azido-4-iodobutane.

Physicochemical Properties

The fundamental properties of 1-azido-4-iodobutane are summarized below. Direct
experimental data for properties such as density and boiling point are not widely reported;
therefore, data for the related compound, 1-iodobutane, is provided for comparison.

Table 1: Core Properties of 1-Azido-4-iodobutane
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Property Value Source
Molecular Formula CaHslINs3 PubChem[1]
Molecular Weight 225.03 g/mol PubChem[1]
IUPAC Name 1-azido-4-iodobutane PubChem[1]
CAS Number 148759-55-1 PubChem[1]

| Canonical SMILES | C(CCI)CN=[N+]=[N-] | PubChem[1] |

Table 2: Comparative Properties of 1-lodobutane

Property Value

Molecular Formula CaHol

Molecular Weight 184.02 g/mol
Density 1.617 g/mL at 25 °C
Boiling Point 130-131 °C

| Solubility | Insoluble in water; soluble in alcohol and ether. |

Synthesis and Purification

1-Azido-4-iodobutane is typically synthesized via a nucleophilic substitution reaction from a
commercially available precursor, such as 1,4-diiodobutane. The process involves the
displacement of one iodide atom with an azide salt.

Experimental Protocol: Synthesis from 1,4-Diiodobutane

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 1,4-diiodobutane (1.0 equivalent) in anhydrous dimethylformamide
(DMF).

o Addition of Azide: Add sodium azide (NaNs, 1.1 equivalents) to the solution. Caution: Sodium
azide is highly toxic.
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o Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. The
progress of the reaction can be monitored by thin-layer chromatography (TLC).

o Workup: After the reaction is complete, cool the mixture to room temperature and pour it into
a separatory funnel containing deionized water. Extract the aqueous phase three times with
diethyl ether.

e Washing: Combine the organic layers and wash sequentially with deionized water and brine
to remove residual DMF and salts.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (NazSOa),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the resulting crude product by silica gel column chromatography, typically
using a hexane/ethyl acetate gradient, to yield pure 1-azido-4-iodobutane.

DMF, 60-70°C
(1,4-Diiodobutane) (SN2 Reaction)

1-Azido-4-iodobutane

[
(Sodium Azide (NaN3))

Click to download full resolution via product page

Figure 1: Synthetic pathway for 1-azido-4-iodobutane.

Spectroscopic and Analytical Data

The structural identity and purity of 1-azido-4-iodobutane can be confirmed using standard
analytical techniques. The expected spectral characteristics are detailed below.

Table 3: Predicted Spectroscopic Data for 1-Azido-4-iodobutane
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Expected Chemical Shift /

Technique Feature
Wavenumber
IR Spectroscopy Azide (N=N) stretch ~2100 cm™* (strong, sharp)
C-H stretch (alkyl) ~2850-2960 cm~1
C-I stretch ~500-600 cm~1[2]
1H NMR I-CH2- ~3.2 ppm (triplet)
N3-CHa- ~3.3 ppm (triplet)
-CH2-CHa2- ~1.7-2.0 ppm (multiplet)
13C NMR [-CH-- ~5-10 ppm
N3-CHa- ~50-55 ppm
Internal -CHz- carbons ~30-35 ppm

| Mass Spectrometry| Molecular lon [M]* | m/z 225 |

« Infrared (IR) Spectroscopy: The most prominent and diagnostic peak in the IR spectrum is
the strong, sharp absorption band around 2100 cm~1, which is characteristic of the
asymmetric stretching vibration of the azide functional group.[3] Additional peaks
corresponding to alkyl C-H stretching and C-I stretching are also expected.[2]

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: The *H NMR spectrum is predicted to
show four distinct signals corresponding to the four methylene groups. The protons on the
carbon adjacent to the iodine atom (I-CHz) are expected to be the most deshielded,
appearing furthest downfield.[4][5] The protons on the carbon adjacent to the azide group
(N3-CHz2) will also be downfield. The 13C NMR spectrum should display four signals, with the
carbons bonded to the electronegative iodine and azide groups showing distinct chemical
shifts.[6]

e Mass Spectrometry: The mass spectrum should show a molecular ion peak at an m/z
corresponding to the molecular weight of the compound (225.03). Common fragmentation
patterns would include the loss of a nitrogen molecule (N2) from the azide group and
cleavage of the carbon-iodine bond.
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Reactivity and Applications in Drug Development

1-Azido-4-iodobutane is a powerful tool for covalently modifying molecules and surfaces. Its
utility stems from the orthogonal reactivity of its two functional groups.

Heterobifunctional Crosslinking

The molecule's primary application is as a heterobifunctional crosslinker.

e SN2 Reaction at the lodide Terminus: The carbon-iodine bond is susceptible to nucleophilic
attack. The iodide ion is an excellent leaving group, allowing for efficient reaction with
nucleophiles such as thiols (e.g., from cysteine residues in proteins), amines, and
carboxylates. This reaction forms a stable covalent bond, tethering the azido-butane moiety

to the target molecule.

e Click Chemistry at the Azide Terminus: The azide group remains inert during the initial
nucleophilic substitution. It is then available for highly specific and efficient "click" reactions.
The most common of these is the Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC),
which reacts with a terminal alkyne to form a chemically robust 1,4-disubstituted 1,2,3-
triazole ring.[7][8] This reaction is bioorthogonal, meaning it proceeds with high efficiency in
complex biological media without interfering with native biochemical processes.[9][10][11]

Experimental Workflow: Bioconjugation

A typical workflow for using 1-azido-4-iodobutane to link a drug or imaging agent to a protein

involves two main stages: functionalization and click ligation.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b3378850?utm_src=pdf-body
https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm
https://www.ijpsjournal.com/article/An+Insight+Into+Click+Chemistry
https://labinsights.nl/en/article/a-comprehensive-guide-to-click-chemistry-reaction
https://en.wikipedia.org/wiki/Click_chemistry
https://www.aatbio.com/catalog/click-chemistry
https://www.benchchem.com/product/b3378850?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3378850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Step 1: SN2 Alkylation
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Figure 2: Bioconjugation workflow using 1-azido-4-iodobutane.

This strategy is widely used for:

e Drug Conjugation: Attaching cytotoxic drugs to antibodies to create antibody-drug conjugates
(ADCs).

o Fluorescent Labeling: Linking fluorescent dyes to proteins or nucleic acids for imaging
studies.[12][13]
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» Surface Immobilization: Anchoring biomolecules to surfaces for the development of

biosensors and microarrays.

Safety and Handling

1-Azido-4-iodobutane should be handled with care by trained personnel in a laboratory

setting. The primary hazards are associated with its functional groups.

Table 4: Safety and Handling Precautions

Hazard Category

Toxicity

Description and Precautions

Organic azides and alkyl halides can be
toxic if inhaled, ingested, or absorbed
through the skin. Handle in a well-
ventilated chemical fume hood.

Explosion Risk

Low molecular weight organic azides can be
explosive, sensitive to heat, shock, and friction.
Avoid heating neat material. Solutions are

generally safer to handle.

Reactivity

Reacts with strong oxidizing and reducing
agents. Contact with strong acids can produce

highly toxic and explosive hydrazoic acid (HNs).

Personal Protective\nEquipment (PPE)

Wear appropriate PPE, including chemical-
resistant gloves (e.g., nitrile), safety goggles,

and a lab coat.

Storage

Store in a cool, dark, and well-ventilated area
away from incompatible materials. Keep

container tightly sealed.

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Azide-

containing waste requires specialized disposal procedures. |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-Azido-4-iodobutane | C4H8IN3 | CID 22385489 - PubChem [pubchem.ncbi.nim.nih.gov]

2. infrared spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I prominent wavenumbers cm-
1 detecting functional groups present finger print for identification of 1-iodobutane image
diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

3. researchgate.net [researchgate.net]
4. docbrown.info [docbrown.info]
5. 1-lodobutane(542-69-8) 1H NMR spectrum [chemicalbook.com]

6. 13C nmr spectrum of 1-iodobutane C4H91 CH3CH2CH2CH2I analysis of chemical shifts
ppm interpretation of C-13 chemical shifts ppm of 1-iodobutane C13 13-C nmr carbon-13
doc brown's advanced organic chemistry revision notes [docbrown.info]

7. Click Chemistry [organic-chemistry.org]

8. ijpsjournal.com [ijpsjournal.com]

9. labinsights.nl [labinsights.nl]

10. Click chemistry - Wikipedia [en.wikipedia.org]
11. Click Chemistry | AAT Bioquest [aatbio.com]

12. Modification of ovine opsin with the photosensitive hydrophobic probe 1-azido-4-
[125l]iodobenzene. Labelling of the chromophore-attachment domain - PubMed
[pubmed.ncbi.nim.nih.gov]

13. Modification of ovine opsin with the photosensitive hydrophobic probe 1-azido-4-
[125]]iodobenzene. Labelling of the chromophore-attachment domain - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [properties of 1-azido-4-iodobutane]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3378850#properties-of-1-azido-4-iodobutane]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b3378850?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1-Azido-4-iodobutane
https://docbrown.info/page06/spectra2/1-iodobutane-ir.htm
https://docbrown.info/page06/spectra2/1-iodobutane-ir.htm
https://docbrown.info/page06/spectra2/1-iodobutane-ir.htm
https://www.researchgate.net/figure/Infrared-IR-spectra-of-azide-in-HN-3-CH3N3-and-AZT-in-cm-1_tbl1_26696698
https://docbrown.info/page06/spectra2/1-iodobutane-nmr1h.htm
https://www.chemicalbook.com/SpectrumEN_542-69-8_1HNMR.htm
https://www.docbrown.info/page06/spectra2/1-iodobutane-nmr13c.htm
https://www.docbrown.info/page06/spectra2/1-iodobutane-nmr13c.htm
https://www.docbrown.info/page06/spectra2/1-iodobutane-nmr13c.htm
https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm
https://www.ijpsjournal.com/article/An+Insight+Into+Click+Chemistry
https://labinsights.nl/en/article/a-comprehensive-guide-to-click-chemistry-reaction
https://en.wikipedia.org/wiki/Click_chemistry
https://www.aatbio.com/catalog/click-chemistry
https://pubmed.ncbi.nlm.nih.gov/2941011/
https://pubmed.ncbi.nlm.nih.gov/2941011/
https://pubmed.ncbi.nlm.nih.gov/2941011/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1146580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1146580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1146580/
https://www.benchchem.com/product/b3378850#properties-of-1-azido-4-iodobutane
https://www.benchchem.com/product/b3378850#properties-of-1-azido-4-iodobutane
https://www.benchchem.com/product/b3378850#properties-of-1-azido-4-iodobutane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3378850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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